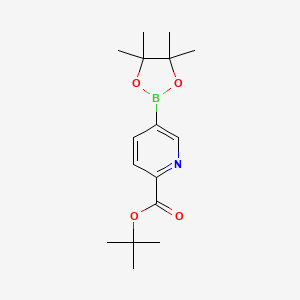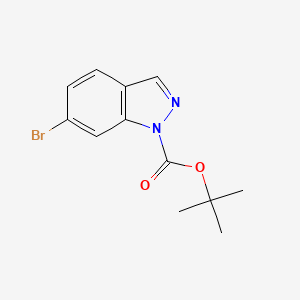
Methyl-d3 butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-d3 butyrate is a deuterated ester with the molecular formula C5H10O2. It is a derivative of butyric acid where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol-d3. The reaction is typically catalyzed by an acid such as sulfuric acid or a heterogeneous catalyst like amberlyst-15. The reaction is carried out under reflux conditions to ensure complete conversion. The optimal reaction conditions include a temperature of 343 K, an alcohol to acid ratio of 3:1, and a catalyst loading of 6.5% by weight .
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of molecular sieves to remove water formed during the reaction can further drive the reaction towards completion .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-d3 butyrate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into butyric acid and methanol-d3 in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the ester can lead to the formation of butyric acid and other oxidation products.
Common Reagents and Conditions:
Esterification: Butyric acid, methanol-d3, sulfuric acid or amberlyst-15 catalyst, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium.
Major Products:
Esterification: this compound.
Hydrolysis: Butyric acid and methanol-d3.
Oxidation: Butyric acid and other oxidation products.
Applications De Recherche Scientifique
Methyl-d3 butyrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of butyrate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of butyrate derivatives.
Mécanisme D'action
The mechanism of action of methyl-d3 butyrate involves its incorporation into metabolic pathways where it can be used as a substrate or intermediate. In biological systems, it is metabolized similarly to non-deuterated butyrate, but the presence of deuterium can affect reaction rates and pathways. The compound can interact with enzymes involved in fatty acid metabolism and influence cellular processes such as energy production and signal transduction .
Comparaison Avec Des Composés Similaires
- Ethyl-d3 butyrate
- Propyl-d3 butyrate
- Methyl-d3 acetate
- Methyl-d3 propionate
Methyl-d3 butyrate stands out due to its specific isotopic labeling, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
38666-81-8 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
105.151 |
Nom IUPAC |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
Clé InChI |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
SMILES |
CCCC(=O)OC |
Synonymes |
Butyric Acid Methyl-d3 Ester; Butyric Acid Ester with Me-d3-OH; 3-Methyl-d3-propanoic Acid Methyl-d3 Ester; Methyl-d3 Butanoate; Methyl-d3 n-Butyrate; NSC 9380-d3; Butanoic Acid Methyl-d3 Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)


